Gentamicin C2 Pentaacetate Salt
Overview
Description
Gentamicin C2 Pentaacetate Salt is an antibiotic complex that consists of three closely related components: gentamicins C1, C2, and C1a. It is a derivative of gentamicin, which is an aminoglycoside antibiotic used to treat a variety of bacterial infections. This compound is particularly noted for its antibacterial properties and is used primarily in scientific research .
Mechanism of Action
Target of Action
Gentamicin C2 Pentaacetate Salt is an antibiotic complex that consists of three components . The primary targets of Gentamicin are the bacterial ribosomes . It binds to the aminoacyl site on 16 S rRNA of the 30 S subunit in the bacterial ribosome .
Mode of Action
Gentamicin disrupts protein synthesis in bacteria by binding to the bacterial ribosome . This interaction inhibits the process of translation, preventing the bacteria from producing essential proteins, which ultimately leads to bacterial death .
Biochemical Pathways
It is known that the drug interferes with protein synthesis in bacteria, disrupting their normal cellular processes .
Pharmacokinetics
Studies on gentamicin have shown that it has a small therapeutic window and its use is impaired by widespread resistance arising from the presence of aminoglycoside modifying enzymes (ames) or ribosomal methyltransferases (rmts) .
Result of Action
The result of Gentamicin’s action is the inhibition of bacterial growth. By binding to the bacterial ribosome and disrupting protein synthesis, Gentamicin prevents the bacteria from producing essential proteins, leading to bacterial death .
Biochemical Analysis
Biochemical Properties
Gentamicin C2 Pentaacetate Salt interacts with various biomolecules in its role as an antibiotic. It binds to the aminoacyl site on 16 S rRNA of the 30 S subunit in the bacterial ribosome, disrupting protein synthesis and inhibiting bacteria . This interaction is crucial for its antibacterial activity.
Cellular Effects
This compound has significant effects on cellular processes. It disrupts protein synthesis in bacteria, which leads to inhibition of bacterial growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically the 16 S rRNA of the 30 S subunit in the bacterial ribosome . This binding disrupts protein synthesis, leading to the antibacterial effects of the compound.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, the exposure of Gentamicin was found to be lower in infected piglets compared to healthy ones, and it was eliminated faster in the infected piglets .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, a study found that after a single intramuscular dose (10 mg/kg) in piglets, the gentamicin exposure was 36% lower in the infected piglets compared to the healthy piglets .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced by fermentation from Micromonospora species . The metabolic pathways of this compound involve interactions with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gentamicins C1, C2, and C2a involves methyl substitution at the 6′-position. This synthetic route provides an alternative to previous chromatographic methods for accessing these compounds . The preparation of Gentamicin C2 Pentaacetate Salt typically involves the acetylation of gentamicin C2, resulting in the pentaacetate derivative.
Industrial Production Methods: Gentamicin is produced by fermentation from Micromonospora species. The exact composition of the gentamicin mixture can vary depending on the source but generally includes gentamicins C1, C1a, C2, C2a, and C2b, along with minor amounts of other related compounds .
Chemical Reactions Analysis
Types of Reactions: Gentamicin C2 Pentaacetate Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or reduce its toxicity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and acetylating agents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of this compound include various acetylated derivatives, which are used to study the structure-activity relationships and improve the compound’s efficacy and safety profile .
Scientific Research Applications
Gentamicin C2 Pentaacetate Salt is widely used in scientific research due to its potent antibacterial properties. It is used in studies related to bacterial ribosomes and hybrid ribosomes, particularly in understanding the mechanisms of antibacterial resistance and ototoxicity . Additionally, it is used in proteomic analyses to study the effects of various salts on gentamicin biosynthesis . The compound is also employed in the development of new antibiotics and in the study of bacterial protein synthesis inhibition .
Comparison with Similar Compounds
Gentamicin C2 Pentaacetate Salt is similar to other aminoglycoside antibiotics such as kanamycin and tobramycin. it is unique due to its specific acetylation pattern, which can influence its antibacterial activity and toxicity profile. Similar compounds include gentamicins C1, C1a, C2a, and C2b, each with slight variations in their chemical structure and biological activity .
Properties
IUPAC Name |
2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFIWSHGXVLULG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41N5O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860351 | |
Record name | 4,6-Diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2,6-diamino-2,3,4,6,7-pentadeoxyheptopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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